Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate structure
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS番号:951163-61-4
MF:C11H22N2O2
メガワット:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
    • N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
    • tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
    • tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
    • I12-0525
    • PS-J-131
    • tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
    • CNALVHVMBXLLIY-IUCAKERBSA-N
    • MFCD11112079
    • tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • PS-15400
    • SCHEMBL1552784
    • (3S,5S)-(3-Boc-amino)-5-methylpiperidine
    • AC-24389
    • Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • AKOS015897943
    • TQP0856
    • BNB16361
    • trans-3-(Boc-amino)-5-methylpiperidine
    • (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • EN300-7098612
    • tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
    • tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • AKOS015840244
    • 1405128-25-7
    • 951163-61-4
    • DTXSID50647207
    • P13429
    • CS-0091706
    • MDL: MFCD11112079
    • インチ: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
    • InChIKey: CNALVHVMBXLLIY-IUCAKERBSA-N
    • ほほえんだ: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 214.16800
  • どういたいしつりょう: 214.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

  • 密度みつど: 1.00
  • ふってん: 313 ºC
  • フラッシュポイント: 143 ºC
  • PSA: 50.36000
  • LogP: 2.22880
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate セキュリティ情報

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB534140-1 g
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; .
951163-61-4 95%
1g
€753.60 2023-04-14
TRC
B807708-2.5mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
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TRC
B807708-25mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
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$ 1568.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate
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tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
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eNovation Chemicals LLC
D633757-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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eNovation Chemicals LLC
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tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
リファレンス
Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step
, United States, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
リファレンス
Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
リファレンス
Treatment of antibiotic-resistant bacteria infection
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
リファレンス
Process for preparation of quinolone intermediates
, China, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
リファレンス
Process for preparation of quinolinone derivatives
, China, , ,

合成方法 6

はんのうじょうけん
リファレンス
Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent
, China, , ,

合成方法 7

はんのうじょうけん
リファレンス
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, United States, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
リファレンス
Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
リファレンス
Stereoselective synthesis of piperidine derivatives
, China, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, 1 atm, rt
リファレンス
Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

合成方法 11

はんのうじょうけん
1.1 Solvents: Acetone ,  Oxalic acid ;  rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ;  1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ;  pH 10
リファレンス
Preparation method of 3-substituted-5-aminopiperidine with protecting group
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
リファレンス
Antibacterial quinolone for Pneumonia treatment
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 s, rt → 45 °C
リファレンス
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
リファレンス
Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
, China, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C; 45 °C → rt
リファレンス
Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, 45 °C
リファレンス
A hydride reduction process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C
リファレンス
A coupling process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
注文番号:A858190
在庫ステータス:in Stock
はかる:250mg/1g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:11
価格 ($):180.0/453.0/1613.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
A858190
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):180.0/453.0/1613.0
Email